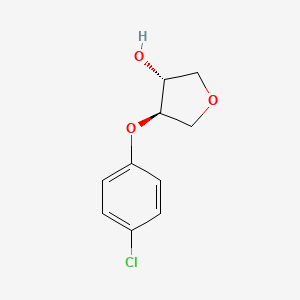

(3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol

Description

Contextual Significance of Tetrahydrofuran (B95107) Scaffolds in Complex Molecule Synthesis

The tetrahydrofuran (THF) ring, a five-membered cyclic ether also known as an oxolane, is a prevalent structural motif in a vast array of natural products and biologically active compounds. uky.edu Its presence is notable in various marine lipids and terpenes, where the THF moiety contributes to the complex three-dimensional architecture and biological function of these molecules. The versatility of the THF scaffold makes it a crucial building block in the synthesis of complex molecules, including pharmaceuticals. uky.edu Synthetic chemists often utilize the THF ring as a rigid framework to which various functional groups can be attached with precise stereochemical control, enabling the construction of intricate molecular structures. The development of novel synthetic methodologies for creating substituted tetrahydrofurans continues to be an active area of research, with techniques such as visible-light-mediated deoxygenation and enantioselective annulations offering efficient pathways to these valuable structures. uky.edu

Stereochemical Complexity and Importance of (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol

The defining feature of this compound is its specific stereochemistry. The "(3R,4R)" designation indicates the absolute configuration at the two chiral centers on the oxolane ring. This precise spatial arrangement of the hydroxyl and the 4-chlorophenoxy groups is critical as the biological activity of chiral molecules is often highly dependent on their stereoisomeric form. Different enantiomers and diastereomers can exhibit vastly different pharmacological and toxicological profiles. The synthesis of such a molecule with defined stereochemistry presents a significant challenge, requiring the use of stereoselective synthetic strategies to control the formation of the chiral centers. The presence of the 4-chlorophenoxy group further adds to the molecule's complexity and potential for specific interactions with biological targets.

Overview of Current Research Landscape and Foundational Studies

Research into chiral oxolane derivatives is a dynamic field, driven by the quest for new therapeutic agents and novel synthetic methods. Foundational studies in this area have established various routes to access enantiomerically enriched tetrahydrofurans. These methods often involve asymmetric synthesis, where a chiral catalyst or auxiliary is used to induce the formation of one stereoisomer over others. While specific foundational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the broader research landscape points towards its potential as an intermediate in the synthesis of more complex molecules. Its structural motifs are found in various biologically active compounds, suggesting that research into this specific molecule could be part of larger drug discovery programs.

Rationale for Comprehensive Academic Investigation of this compound

The academic investigation of this compound is justified by several factors. Firstly, the development of synthetic routes to this specific stereoisomer contributes to the broader toolkit of synthetic organic chemists. Overcoming the challenges associated with its stereoselective synthesis can lead to the discovery of new and efficient synthetic methodologies. Secondly, as a chiral building block, this compound holds potential for the synthesis of novel, biologically active molecules. The 4-chlorophenoxy moiety is a common feature in many pharmaceutical agents, and its incorporation into a chiral THF scaffold could lead to compounds with unique therapeutic properties. A comprehensive study of its properties and reactivity provides valuable data for medicinal chemists in the design of new drugs.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₁ClO₃ |

| Molecular Weight | 214.64 g/mol |

| CAS Number | 2165806-32-4 |

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process that requires careful control of stereochemistry. A common approach involves the nucleophilic substitution of a suitable precursor with 4-chlorophenol (B41353), followed by deprotection steps to reveal the hydroxyl group. The purification of the final product to isolate the desired (3R,4R) stereoisomer is often achieved through chromatographic techniques.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for the characterization of the synthesized compound, confirming its structure and stereochemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c11-7-1-3-8(4-2-7)14-10-6-13-5-9(10)12/h1-4,9-10,12H,5-6H2/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTMIOGRZAOZECU-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)OC2=CC=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CO1)OC2=CC=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3r,4r 4 4 Chlorophenoxy Oxolan 3 Ol

Retrosynthetic Disconnections and Strategic Planning

The retrosynthetic analysis of (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol offers several logical pathways for its construction. The primary disconnections involve the ether linkage and the carbon-oxygen bonds within the oxolane ring.

A primary retrosynthetic cut is at the C4-O-Aryl ether bond. This leads to a key intermediate, a (3R,4R)-oxolane-3,4-diol derivative, and 4-chlorophenol (B41353). This approach focuses on forming the stereochemically defined oxolane ring first, followed by the introduction of the aryloxy group.

Alternatively, a disconnection of the oxolane ring itself can be considered. This could involve breaking the C2-O or C5-O bond, leading back to an acyclic precursor. For instance, a C-O bond disconnection at the ether linkage within the ring could lead to a substituted butene derivative. A plausible acyclic precursor would be a 1-(4-chlorophenoxy)butane-2,3,4-triol, which could then undergo a cyclization to form the target oxolane.

A common strategy in the synthesis of similar substituted tetrahydrofurans involves the use of a chiral starting material, which can dictate the stereochemistry of the final product. This "chiral pool" approach often utilizes readily available and enantiomerically pure compounds like carbohydrates or tartaric acid derivatives. nih.govchemicalbook.comorganic-chemistry.org

Stereoselective and Enantioselective Approaches to Oxolane Rings

The formation of the oxolane ring with the correct trans-3,4 stereochemistry is a critical aspect of the synthesis. Several stereoselective methods can be employed to achieve this.

Asymmetric Catalysis in Ring Formation

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of the oxolane ring. A key strategy involves the asymmetric dihydroxylation of a suitable alkene precursor. For example, the Sharpless asymmetric dihydroxylation of an alkene can introduce two adjacent hydroxyl groups with a specific stereochemistry. wikipedia.org This diol can then be converted into the oxolane ring.

Another catalytic approach is the asymmetric epoxidation of a homoallylic alcohol, followed by intramolecular cyclization. Vanadium-based catalysts have shown high stereoselectivity in the epoxidation of homoallylic alcohols. newdrugapprovals.orggoogleapis.com The resulting epoxy alcohol can then be induced to cyclize, forming the tetrahydrofuran (B95107) ring with the desired stereochemistry.

The following table summarizes some catalytic systems used in the formation of chiral diols and epoxides, which are key intermediates in oxolane synthesis.

| Catalyst System | Reaction Type | Substrate Type | Key Features |

| Ti(OiPr)₄ / L-(+)-DET | Asymmetric Epoxidation | Allylic Alcohol | High enantioselectivity. chemicalbook.com |

| Vanadium / Chiral Ligand | Asymmetric Epoxidation | Homoallylic Alcohol | Good yields and enantioselectivity. newdrugapprovals.org |

| OsO₄ / Chiral Quinine Ligand | Asymmetric Dihydroxylation | Alkene | High enantioselectivity and site selectivity. wikipedia.org |

| Cu(MeCN)₄PF₆ / Chiral Diimine | Asymmetric newdrugapprovals.orgnih.gov-Sigmatropic Rearrangement | Oxonium Ylide | Formation of enantioenriched tetrahydrofuran-3-ones. google.com |

Chiral Auxiliary and Chiral Pool Strategies

The use of chiral auxiliaries is another effective method for controlling stereochemistry during the synthesis of the oxolane ring. A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction, and then subsequently removed.

The chiral pool approach leverages naturally occurring chiral molecules as starting materials. nih.govchemicalbook.comorganic-chemistry.org For the synthesis of this compound, a suitable starting material from the chiral pool could be a carbohydrate, such as D-xylose or L-malic acid. chemicalbook.comwhiterose.ac.uk These starting materials possess inherent chirality that can be transferred to the target molecule through a series of chemical transformations.

For example, L-malic acid can be converted into (S)-(+)-3-hydroxytetrahydrofuran, a key intermediate, through esterification, reduction, and cyclization. chemicalbook.com This intermediate can then be further functionalized to introduce the 4-chlorophenoxy group at the C4 position with the correct stereochemistry.

Diastereoselective Control in Functionalization

When a chiral center is already present in a molecule, it can influence the stereochemical outcome of subsequent reactions. This substrate-controlled diastereoselectivity is a key principle in the synthesis of complex molecules. For instance, the epoxidation of a chiral allylic or homoallylic alcohol can proceed with high diastereoselectivity, with the existing hydroxyl group directing the approach of the oxidizing agent. nih.gov

Intramolecular reactions are often highly diastereoselective. For example, an intramolecular allylation, where an allylsilane moiety within a molecule reacts with an aldehyde, can be used to form substituted tetrahydrofurans with a high degree of stereocontrol. nih.gov

Construction of the 4-(4-chlorophenoxy) Moiety

The introduction of the 4-chlorophenoxy group can be achieved through several well-established etherification methods. The choice of method often depends on the nature of the substrate and the desired stereochemical outcome.

A common method is the Williamson ether synthesis , where an alkoxide reacts with an alkyl halide in an SN2 reaction. In this case, the alkoxide would be generated from a precursor with a hydroxyl group at the C4 position of the oxolane ring, and the alkyl halide would be 4-chlorophenyl halide. However, for secondary alcohols, this reaction can sometimes be sluggish and may lead to elimination byproducts. researchgate.net

The Mitsunobu reaction is another powerful tool for forming the ether linkage. wikipedia.orggoogle.com This reaction allows for the conversion of a secondary alcohol to an ether with inversion of stereochemistry. This is particularly useful if the precursor alcohol has the opposite stereochemistry at the C4 position. The reaction typically involves triphenylphosphine (B44618), a dialkyl azodicarboxylate (like DEAD or DIAD), and the nucleophile, which in this case would be 4-chlorophenol.

Modern cross-coupling reactions, such as the Buchwald-Hartwig amination , have also been adapted for C-O bond formation to synthesize aryl ethers. organic-chemistry.org This palladium-catalyzed reaction can couple an alcohol with an aryl halide under relatively mild conditions and with good functional group tolerance.

The following table compares these etherification methods:

| Reaction | Reagents | Key Features |

| Williamson Ether Synthesis | Base, Alkyl Halide | Classic SN2 reaction; best for primary halides. researchgate.net |

| Mitsunobu Reaction | Triphenylphosphine, DEAD/DIAD, Nucleophile | Inversion of stereochemistry at the alcohol center. wikipedia.orggoogle.com |

| Buchwald-Hartwig C-O Coupling | Palladium Catalyst, Ligand, Base, Aryl Halide | Mild conditions, good functional group tolerance. organic-chemistry.org |

Regioselective Hydroxylation and Etherification Pathways

The regioselective introduction of the hydroxyl and ether functionalities at the C3 and C4 positions is crucial. A common strategy involves the regioselective opening of an epoxide. For example, a 3,4-epoxyoxolane intermediate can be opened by a nucleophile. Under basic or neutral conditions, the nucleophile will typically attack the less substituted carbon of the epoxide in an SN2-like manner.

If the synthesis starts with an acyclic precursor, the regioselectivity of the cyclization step is important. For instance, the acid-catalyzed cyclization of a 1-(4-chlorophenoxy)-2,3-epoxybutan-4-ol could potentially lead to the desired 3-hydroxy-4-(4-chlorophenoxy)oxolane. The regioselectivity of the epoxide opening during the cyclization would determine the final substitution pattern.

Optimization of Reaction Conditions and Green Chemistry Considerations

The synthesis of the chiral compound this compound, a key intermediate in various pharmacologically active molecules, necessitates precise control over reaction conditions to ensure high yields and stereochemical purity. Optimization of these parameters, coupled with the integration of green chemistry principles, is crucial for developing sustainable and economically viable manufacturing processes. This section delves into the optimization of reaction conditions and highlights relevant green chemistry considerations for the synthesis of this target molecule.

Optimization of Reaction Conditions

The stereoselective synthesis of this compound typically involves a multi-step process, with each step requiring careful optimization of various parameters including catalyst, solvent, temperature, and reaction time.

Catalyst Selection and Loading:

The formation of the ether linkage between 4-chlorophenol and the oxolane precursor, as well as the stereoselective reduction of a ketone to the desired (3R,4R)-diol configuration, are critical steps often mediated by catalysts. Research into analogous syntheses of chiral cyclic ethers and diols has demonstrated the profound impact of the catalyst on both reaction efficiency and stereoselectivity.

For the etherification step, phase-transfer catalysts or metal-based catalysts are often employed. The choice of catalyst can significantly influence the reaction rate and yield. Optimization studies would typically involve screening a variety of catalysts.

The stereoselective reduction is arguably the most critical step for establishing the desired (3R,4R) stereochemistry. This is commonly achieved using chiral reducing agents or a combination of a stoichiometric reductant with a chiral catalyst.

Below is a representative data table illustrating the potential impact of catalyst choice and loading on the diastereomeric excess (d.e.) and yield of a hypothetical stereoselective reduction to form a precursor to the target molecule.

| Entry | Catalyst | Catalyst Loading (mol%) | Reductant | Diastereomeric Excess (d.e.) (%) | Yield (%) |

| 1 | (R)-CBS | 5 | BH₃·SMe₂ | 95 | 88 |

| 2 | (R)-CBS | 10 | BH₃·SMe₂ | 98 | 92 |

| 3 | Noyori's Catalyst | 1 | H₂ (50 atm) | >99 | 95 |

| 4 | L-Selectride | Stoichiometric | - | 75 | 85 |

Interactive Data Table: Catalyst Optimization

| Entry | Catalyst | Catalyst Loading (mol%) | Reductant | Diastereomeric Excess (d.e.) (%) | Yield (%) |

|---|---|---|---|---|---|

| 1 | (R)-CBS | 5 | BH₃·SMe₂ | 95 | 88 |

| 2 | (R)-CBS | 10 | BH₃·SMe₂ | 98 | 92 |

| 3 | Noyori's Catalyst | 1 | H₂ (50 atm) | >99 | 95 |

| 4 | L-Selectride | Stoichiometric | - | 75 | 85 |

Solvent and Temperature Effects:

The choice of solvent is another critical parameter that can affect reaction rates, yields, and in some cases, stereoselectivity. Solvents with different polarities and coordinating abilities can influence the solubility of reactants and stabilize transition states to varying degrees. The reaction temperature is also intrinsically linked to the solvent choice, as it must be within the solvent's boiling range and optimized to provide sufficient energy for the reaction to proceed at a reasonable rate without promoting side reactions or decomposition.

For instance, in the etherification reaction, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) might be favored. For the reduction step, ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are common choices.

The following table illustrates the hypothetical effect of solvent and temperature on the yield of the etherification step.

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | DMF | 80 | 12 | 75 |

| 2 | DMF | 100 | 8 | 85 |

| 3 | Acetonitrile | 80 | 12 | 88 |

| 4 | THF | 65 | 24 | 60 |

Interactive Data Table: Solvent and Temperature Optimization

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | DMF | 80 | 12 | 75 |

| 2 | DMF | 100 | 8 | 85 |

| 3 | Acetonitrile | 80 | 12 | 88 |

| 4 | THF | 65 | 24 | 60 |

Green Chemistry Considerations

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several strategies can be employed.

Atom Economy: The ideal synthesis would have a high atom economy, meaning that a maximal number of atoms from the reactants are incorporated into the final product. Reactions like catalytic additions are generally more atom-economical than those requiring stoichiometric reagents and protecting groups.

Use of Safer Solvents: Traditional organic solvents often pose environmental and health risks. A key green chemistry objective is to replace hazardous solvents with greener alternatives. For example, exploring the use of bio-derived solvents, supercritical fluids (like CO₂), or even water as a reaction medium where feasible, would be a significant green improvement. The use of ionic liquids as recyclable solvent/catalyst systems also presents a promising avenue.

Catalysis over Stoichiometric Reagents: As highlighted in the optimization section, the use of catalytic amounts of a reagent is preferable to stoichiometric amounts. This reduces waste and often allows for milder reaction conditions. The development of highly active and recyclable catalysts is a major focus of green chemistry research.

Energy Efficiency: Optimizing reactions to proceed at lower temperatures and pressures reduces energy consumption. The use of microwave-assisted synthesis can sometimes dramatically shorten reaction times and improve energy efficiency compared to conventional heating.

By systematically optimizing reaction conditions and integrating green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Chemical Reactivity and Functional Group Transformations of 3r,4r 4 4 Chlorophenoxy Oxolan 3 Ol

Reactions of the Hydroxyl Group

The secondary alcohol in the (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol is a key site for a variety of chemical modifications, including oxidation, reduction, derivatization, and substitution reactions.

Selective Oxidation and Reduction Methodologies

The secondary hydroxyl group of this compound can be selectively oxidized to the corresponding ketone, (4R)-4-(4-chlorophenoxy)oxolan-3-one. This transformation is a critical step in the synthesis of various biologically active molecules. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often dictated by the desired selectivity and reaction conditions.

Commonly used methods for the oxidation of similar 3-hydroxytetrahydrofuran (B147095) derivatives include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and the use of chromium-based reagents. For instance, the oxidation of 3-hydroxytetrahydrofuran to 3-oxotetrahydrofuran has been achieved using trichloroisocyanuric acid in the presence of a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). nih.gov This method is advantageous due to its mild reaction conditions and high efficiency.

Conversely, the reduction of the corresponding ketone, (4R)-4-(4-chlorophenoxy)oxolan-3-one, can be achieved with high stereoselectivity to regenerate the (3R,4R) alcohol or to produce its (3S,4R) diastereomer. This stereoselective reduction is often accomplished using various reducing agents, including metal hydrides and catalytic hydrogenation. For example, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (S)-4-chloro-3-hydroxybutanoate has been effectively carried out using a carbonyl reductase, demonstrating the potential for biocatalytic approaches to achieve high enantioselectivity. researcher.life

| Reaction | Reagent/Catalyst | Product | Key Features | Reference |

| Oxidation | Trichloroisocyanuric acid, TEMPO | (4R)-4-(4-chlorophenoxy)oxolan-3-one | Mild conditions, high yield for analogous systems. | nih.gov |

| Reduction | Carbonyl Reductase | This compound | High stereoselectivity for similar ketones. | researcher.life |

Derivatization to Ethers and Esters

The hydroxyl group of this compound can be readily converted into ethers and esters, allowing for the introduction of a wide range of functional groups.

Etherification: The formation of ether derivatives can be achieved through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. While specific examples for the target molecule are not prevalent in the literature, the general applicability of this method to secondary alcohols is well-established. Catalytic reductive etherification of aldehydes in the presence of an alcohol also presents a viable, "green" alternative for the synthesis of ethers. osti.gov

Esterification: The esterification of this compound can be accomplished through reaction with a carboxylic acid or its derivative, such as an acid chloride or anhydride. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.comrsc.org More modern and milder methods, such as those employing coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are also frequently used to achieve high yields and avoid harsh conditions.

| Derivative | Reaction Type | Typical Reagents | Product | Reference |

| Ether | Williamson Ether Synthesis | NaH, Alkyl Halide (e.g., CH3I) | (3R,4R)-4-(4-chlorophenoxy)-3-methoxyoxolane | General Principle |

| Ester | Fischer Esterification | Carboxylic Acid (e.g., Acetic Acid), Acid Catalyst | (3R,4R)-4-(4-chlorophenoxy)oxolan-3-yl acetate | masterorganicchemistry.comrsc.org |

| Ester | Acylation | Acid Chloride (e.g., Acetyl Chloride), Base | (3R,4R)-4-(4-chlorophenoxy)oxolan-3-yl acetate | General Principle |

Nucleophilic Substitution Reactions

The hydroxyl group itself is a poor leaving group. Therefore, to facilitate nucleophilic substitution at the C-3 position, it must first be converted into a better leaving group, such as a tosylate, mesylate, or halide. This is typically achieved by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base like pyridine.

Once activated, the C-3 position becomes susceptible to attack by a variety of nucleophiles. This allows for the introduction of a wide range of functionalities, including azides, amines, and thiols, with inversion of stereochemistry (SN2 reaction). For example, nucleophilic substitution reactions on pentafluoropyridine (B1199360) have been demonstrated with hydroxybenzaldehydes, showcasing the reactivity of hydroxyl groups in such transformations after activation. google.com While direct examples on the target molecule are scarce, this two-step sequence is a fundamental and widely applied strategy in organic synthesis for the functionalization of alcohols. nih.gov

Transformations of the Chlorophenoxy Moiety

The 4-chlorophenoxy group presents another site for chemical modification, primarily through reactions involving the aromatic ring and the carbon-halogen bond.

Aromatic Substitution Reactions

The aromatic ring of the 4-chlorophenoxy group can undergo electrophilic aromatic substitution (SEAr) reactions. wikipedia.orglibretexts.orgmasterorganicchemistry.comyoutube.com The phenoxy group is an ortho-, para-directing activator, while the chlorine atom is an ortho-, para-directing deactivator. The combined effect of these two substituents will direct incoming electrophiles primarily to the positions ortho to the ether linkage. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org The specific conditions for these reactions would need to be optimized to account for the electronic nature of the substituted tetrahydrofuran (B95107) ring. For instance, furan (B31954) and its derivatives are known to undergo electrophilic aromatic substitution more readily than benzene, often under milder conditions. pearson.com

| Reaction Type | Typical Reagents | Expected Major Products | Reference |

| Nitration | HNO3, H2SO4 | (3R,4R)-4-(4-chloro-2-nitrophenoxy)oxolan-3-ol | libretexts.org |

| Bromination | Br2, FeBr3 | (3R,4R)-4-(2-bromo-4-chlorophenoxy)oxolan-3-ol | libretexts.org |

| Friedel-Crafts Acylation | Acyl Chloride, AlCl3 | (3R,4R)-4-(2-acetyl-4-chlorophenoxy)oxolan-3-ol | libretexts.org |

Carbon-Halogen Bond Transformations

The carbon-chlorine bond in the 4-chlorophenoxy group offers opportunities for various transformations, most notably through palladium-catalyzed cross-coupling reactions and reductive dehalogenation.

Palladium-Catalyzed Coupling Reactions: The chlorine atom can be replaced by a variety of other functional groups using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination for the introduction of amino groups. nih.govnih.gov These reactions are powerful tools for the formation of carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds. For example, palladium-catalyzed amination of aryl chlorides with ammonium (B1175870) salts has been reported to selectively form primary anilines. nih.gov

Reductive Dehalogenation: The chlorine atom can be removed through reductive dehalogenation, replacing it with a hydrogen atom. This can be achieved using various reducing agents, such as catalytic hydrogenation with a palladium catalyst on carbon (Pd/C) and a hydrogen source. Microbial reductive dehalogenation has also been demonstrated for chlorophenoxy compounds, offering an environmentally benign alternative. vulcanchem.comwikipedia.org

| Transformation | Reaction Type | Typical Reagents/Catalyst | Product | Reference |

| Amination | Buchwald-Hartwig Cross-Coupling | Amine, Pd catalyst, Ligand, Base | (3R,4R)-4-(4-aminophenoxy)oxolan-3-ol | nih.govnih.gov |

| Reductive Dehalogenation | Catalytic Hydrogenation | H2, Pd/C | (3R,4R)-4-(phenoxy)oxolan-3-ol | General Principle |

| Reductive Dehalogenation | Microbial Reduction | Dehalogenimonas species | (3R,4R)-4-(phenoxy)oxolan-3-ol | wikipedia.org |

Ring-Opening and Rearrangement Reactions of the Oxolane Core

The oxolane ring is generally stable but can undergo ring-opening reactions under specific conditions, typically involving electrophilic activation of the ether oxygen followed by nucleophilic attack. The presence of a hydroxyl group at the adjacent C-3 position and an aryloxy group at C-4 in this compound can influence the regioselectivity and facility of such reactions.

Ring-Opening Reactions:

The acid-catalyzed ring-opening of tetrahydrofuran (THF) and its derivatives is a well-established process. For this compound, protonation of the ether oxygen would generate an oxonium ion, rendering the C-2 and C-5 positions susceptible to nucleophilic attack. This can lead to the formation of a diol derivative. Theoretical studies on THF ring-opening by frustrated Lewis pairs (FLPs) indicate that the combination of a strong Lewis acid and a sterically hindered Lewis base can facilitate the cleavage of the C-O bond. nih.gov For instance, an aluminum/phosphorus-based FLP has been shown to be energetically favorable for promoting the ring-opening of THF. nih.gov

In a different approach, the reaction of THF with an N-heterocyclic carbene-boryl trifluoromethanesulfonate (B1224126) in the presence of aryloxides leads to the insertion of the THF ring between the boryl electrophile and the aryloxide nucleophile. This type of reaction with this compound could potentially lead to more complex ether structures.

Furthermore, unexpected ring-opening has been observed during reactions with certain reagents. For example, treatment of tellurium tetrabromide with triphenylphosphine (B44618) in THF resulted in a novel mode of THF ring cleavage. While not directly studied on the title compound, these examples highlight the potential for the oxolane ring to be opened under various conditions. A summary of analogous ring-opening reactions of the THF core is presented in Table 1.

Table 1: Examples of Ring-Opening Reactions of Tetrahydrofuran Analogs

| Reactant(s) | Reagent(s)/Catalyst(s) | Product Type | Reference(s) |

| Tetrahydrofuran | Dimethylxanthene backbone Al/P-FLP | Ring-opened product | nih.gov |

| Tetrahydrofuran | N-heterocyclic carbene-boryl trifluoromethanesulfonate, Aryloxides | Dipp-Imd–BH2O(CH2)4OAr | |

| Tetrahydrofuran | TeBr4, Triphenylphosphine | Ph3PO(CH2)4TeBr4 | rsc.org |

| Penta(organo) researchgate.netfullerenes, Tetrahydrofuran | Chlorotrimethylsilane | Penta(organo)fullerene hydroxybutyl derivatives | nih.gov |

Rearrangement Reactions:

The functional groups on the this compound scaffold can also participate in rearrangement reactions. The Payne rearrangement, which involves the isomerization of a 2,3-epoxy alcohol, is a classic example of a rearrangement that could be engineered from a derivative of the title compound. rsc.org While the starting material is not an epoxide, conversion of the vicinal hydroxy and aryloxy groups into an epoxide could open up this reaction pathway.

Another potential rearrangement is a ring expansion. Photochemical reactions of oxetanes, a four-membered oxygen-containing heterocycle, can lead to the formation of tetrahydrofuran derivatives. nih.gov This suggests that under specific photochemical conditions, rearrangements involving the oxolane ring of this compound might be possible, potentially leading to larger ring systems.

Skeletal rearrangements of terpene-derived systems containing furan rings have also been documented, where iodine or bromine mediation leads to deep-seated rearrangements to form novel tricyclic systems. mdpi.com This highlights the potential for halogen-mediated rearrangements of the oxolane core in the title compound, particularly given the presence of the chloro-substituent on the phenoxy group which could influence the electronic properties of the molecule.

Multi-Component Reactions and Annulations Utilizing the Scaffold

The densely functionalized nature of this compound makes it an attractive starting point for the synthesis of more complex heterocyclic systems through multi-component reactions (MCRs) and annulation strategies.

Multi-Component Reactions:

MCRs are powerful tools in synthetic chemistry, allowing for the rapid construction of complex molecules in a single step from three or more starting materials. rug.nlsemanticscholar.orgnih.govnih.govscripps.edu The hydroxyl group of this compound could serve as a key functional handle in several well-known MCRs. For instance, in the Ugi or Passerini reactions, the alcohol can act as the hydroxyl component. These reactions would allow for the introduction of diverse substituents at the C-3 position, leading to a library of complex molecules built upon the oxolane scaffold.

While direct examples using this compound are not reported, studies on other heterocyclic systems demonstrate the feasibility of this approach. For example, substituted tetrazoles have been synthesized via MCRs, showcasing the versatility of this methodology in creating diverse heterocyclic structures. nih.govscripps.edu

Annulation Reactions:

Annulation reactions, which involve the formation of a new ring onto an existing scaffold, represent a powerful strategy for the synthesis of fused and spirocyclic systems. nih.gov The functional groups of this compound provide several opportunities for annulation.

For example, a [3+2] or [3+3] annulation strategy could be envisioned. In such a reaction, the oxolane derivative could serve as the three-atom component. A cascade Michael/oxa-Michael pathway has been reported for the synthesis of substituted tetrahydrochromenes and dihydronaphthofurans, where an intramolecular oxa-Michael addition leads to the formation of a new six-membered ring. The hydroxyl group of this compound could potentially participate in a similar intramolecular cyclization onto a suitably positioned electrophile.

Furthermore, the synthesis of tetrahydrofurans via [3+2] cycloaddition reactions of carbonyl ylides or annulations involving strained-ring substrates like vinylepoxides has been extensively reviewed. rsc.org While these methods describe the formation of the tetrahydrofuran ring itself, the principles can be adapted for annulation reactions starting from a pre-existing oxolane core. The reactivity of the hydroxyl group and the potential for functionalization of the oxolane ring provide entry points for such synthetic strategies. A summary of annulation reactions leading to or utilizing tetrahydrofuran scaffolds is presented in Table 2.

Table 2: Examples of Annulation Reactions Involving Tetrahydrofuran Scaffolds

| Reaction Type | Reactant(s) | Catalyst/Reagent(s) | Product Type | Reference(s) |

| [3+2] Cycloaddition | Diazo compounds, Aldehydes, Alkenes | Rh2(OAc)4 | Substituted Tetrahydrofurans | rsc.org |

| [3+2] Annulation | 2-Vinylepoxides, Activated Alkenes | Pd(0) | Substituted Tetrahydrofurans | rsc.org |

| [3+2] Annulation | Cyclopropanes, Aldehydes | Sn(OTf)2 | Substituted Tetrahydrofurans | rsc.org |

| [3+3] Annulation | β-tetralone, Morita-Baylis-Hillman acetates | Base | Tetrahydrochromenes |

Stereochemical Characterization and Analysis of 3r,4r 4 4 Chlorophenoxy Oxolan 3 Ol

Determination of Absolute Configuration

Establishing the absolute configuration of a chiral molecule involves determining the precise (R) or (S) designation at each stereocenter. This is a fundamental aspect of its complete chemical description.

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. This technique involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern. The electron density map generated from this data allows for the precise mapping of each atom's position in three-dimensional space, revealing the molecule's absolute stereochemistry.

Table 1: Hypothetical X-ray Crystallographic Data for (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₁₁ClO₃ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.5 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1083.75 |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 100 |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Flack Parameter | 0.02(3) |

Note: The data in this table is illustrative and not based on a published crystal structure.

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration and conformation in solution. By comparing the experimentally measured VCD spectrum with the theoretically calculated spectrum for a known absolute configuration (e.g., (3R,4R)), the absolute stereochemistry can be confidently assigned.

The analysis of a related compound, (3R,4S)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, demonstrated the power of VCD in determining its absolute configuration and predominant conformation in solution. researchgate.net A similar approach could be applied to this compound. The process would involve computational modeling to predict the VCD spectra for both the (3R,4R) and (3S,4S) enantiomers. Comparison with the experimental spectrum would then allow for an unambiguous assignment.

Assessment of Enantiomeric and Diastereomeric Purity

Once the absolute configuration is known, it is crucial to determine the purity of the sample, specifically the ratio of the desired enantiomer and diastereomer to any undesired stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying enantiomers and diastereomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to different retention times.

For the analysis of this compound, a common approach would be to use a CSP based on polysaccharide derivatives, such as those derived from cellulose (B213188) or amylose, or cyclodextrin-based phases. sigmaaldrich.commdpi.com The choice of the mobile phase, typically a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for achieving optimal separation. mdpi.com The table below illustrates a hypothetical chiral HPLC method for the analysis of this compound.

Table 2: Illustrative Chiral HPLC Method for the Analysis of this compound

| Parameter | Condition |

| Column | Chiralpak AD-H (Amylose derivative) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 225 nm |

| Hypothetical Retention Time (3R,4R) | 12.5 min |

| Hypothetical Retention Time (3S,4S) | 15.2 min |

Chiral Gas Chromatography (GC) is another powerful technique for the separation of volatile chiral compounds. nih.gov Similar to chiral HPLC, it employs a capillary column coated with a chiral stationary phase. For a molecule like this compound, derivatization to increase its volatility might be necessary, for instance, by converting the hydroxyl group to a silyl (B83357) ether. Cyclodextrin derivatives are commonly used as chiral selectors in GC columns. springernature.com

Table 3: Representative Chiral GC Method for the Analysis of Derivatized this compound

| Parameter | Condition |

| Column | Chirasil-Dex CB (β-Cyclodextrin derivative) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 5 °C/min to 200 °C |

| Detector | Flame Ionization Detector (FID) |

| Hypothetical Retention Time (3R,4R deriv.) | 18.3 min |

| Hypothetical Retention Time (3S,4S deriv.) | 19.1 min |

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). When a chiral substrate interacts with a CDA, it forms diastereomers which, unlike enantiomers, have different NMR spectra. wikipedia.org

For this compound, the hydroxyl group provides a convenient handle for derivatization with a chiral agent such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). wikipedia.org The resulting diastereomeric esters will exhibit distinct chemical shifts for protons near the stereogenic centers, allowing for the quantification of each diastereomer by integrating the corresponding signals. Alternatively, chiral lanthanide shift reagents can be used to induce chemical shift differences between enantiomers in the NMR spectrum. nih.gov

Table 4: Illustrative ¹H-NMR Data for Diastereomeric Esters of this compound with a Chiral Derivatizing Agent

| Proton near Chiral Center | Chemical Shift (δ) of (R)-CDA Ester with (3R,4R)-alcohol | Chemical Shift (δ) of (R)-CDA Ester with (3S,4S)-alcohol | Δδ (ppm) |

| H-3 | 4.85 ppm | 4.95 ppm | 0.10 |

| H-4 | 4.30 ppm | 4.38 ppm | 0.08 |

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Steric Effects on Reactivity

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its chemical reactivity and biological interactions. The stereochemistry of the oxolane (tetrahydrofuran) ring, with substituents at the C3 and C4 positions, dictates the spatial arrangement of the hydroxyl and 4-chlorophenoxy groups, thereby influencing the molecule's stability and how it interacts with other chemical entities.

The tetrahydrofuran (B95107) ring is not planar and exists in a continuous series of puckered conformations, primarily the envelope (E) and twist (T) forms. For 3,4-disubstituted tetrahydrofurans like the title compound, the substituents' energetic preference for either pseudo-axial or pseudo-equatorial positions governs the dominant conformation. In the (3R,4R) configuration, the hydroxyl and 4-chlorophenoxy groups are on the same side of the ring (cis relationship). To minimize steric strain, the molecule will adopt a conformation that places these relatively bulky substituents in pseudo-equatorial positions.

Computational studies and spectroscopic data from analogous 3,4-disubstituted tetrahydrofuran systems suggest that the ring undergoes rapid pseudorotation between various low-energy conformations. The energy barriers for these conformational changes are typically low. The preferred conformations aim to maximize the distance between the large substituents, thus reducing steric hindrance.

The steric environment created by the (3R,4R) stereochemistry has a profound impact on the reactivity of the hydroxyl group at C3 and the accessibility of the ether oxygen. Reactions involving the hydroxyl group, such as esterification or etherification, will be influenced by the steric shielding provided by the adjacent 4-chlorophenoxy group. Reagents approaching the hydroxyl group will experience steric repulsion from the bulky aryloxy substituent, potentially leading to slower reaction rates compared to a less hindered alcohol.

The table below summarizes the key conformational features and their implications for reactivity.

| Feature | Description | Impact on Reactivity |

| Ring Conformation | The oxolane ring preferentially adopts envelope (E) and twist (T) conformations where the bulky substituents occupy pseudo-equatorial positions to minimize steric strain. | The pseudo-equatorial orientation of the hydroxyl and 4-chlorophenoxy groups influences their accessibility to reagents. |

| (3R,4R) Stereochemistry | The cis relationship between the hydroxyl and 4-chlorophenoxy groups leads to significant steric interactions on one face of the oxolane ring. | Reagents approaching the hydroxyl group from the same face as the 4-chlorophenoxy group will encounter significant steric hindrance, potentially favoring reactions from the less hindered face or requiring more forcing reaction conditions. This can be exploited to achieve stereoselective transformations at other positions of the molecule. |

| Substituent Orientation | The 4-chlorophenoxy group's rotational freedom around the C4-O bond is restricted by steric clashes with the oxolane ring and the C3-hydroxyl group. | The fixed orientation of the 4-chlorophenoxy group contributes to a defined molecular shape, which is crucial for specific intermolecular interactions, such as enzyme-substrate binding. The steric bulk can also influence the regioselectivity of reactions involving the aromatic ring. |

In synthetic applications, the steric hindrance in this compound can be strategically utilized. For instance, in the synthesis of more complex molecules, the predictable steric environment allows for diastereoselective reactions at other sites of the molecule, as the bulky substituents will direct incoming reagents to the less hindered face.

Computational and Theoretical Investigations of 3r,4r 4 4 Chlorophenoxy Oxolan 3 Ol

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

There are no specific studies available that detail quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, for the molecular structure and electronic properties of (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol. Such calculations would typically provide insights into bond lengths, bond angles, dihedral angles, and electronic characteristics like molecular orbital energies (HOMO/LUMO) and electrostatic potential maps. While general properties can be inferred from its structure, specific computational data is not present in the available literature.

Elucidation of Reaction Mechanisms and Transition States

A detailed computational elucidation of the reaction mechanisms and transition states involved in the synthesis or reactions of this compound is not available in published research. This type of study would involve mapping the potential energy surface of a reaction to identify the lowest energy pathway, locating transition state structures, and calculating activation energies. Without experimental or theoretical studies focused on this compound, no specific mechanistic data can be provided.

Prediction of Spectroscopic Signatures

There are no published computational predictions of the spectroscopic signatures (e.g., NMR, IR, Raman) for this compound. Computational spectroscopy can be a valuable tool for predicting and interpreting experimental spectra. For example, DFT calculations can be used to predict ¹H and ¹³C NMR chemical shifts and infrared vibrational frequencies. However, no such computational data has been reported for this compound.

Conformational Landscape Analysis and Energy Minima Determination

A conformational analysis of this compound, which would involve mapping its potential energy surface to identify all stable conformers and their relative energies, has not been documented. rsc.org This type of analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule, which in turn influences its physical and biological properties. rsc.org The oxolane ring can adopt various twist and envelope conformations, and the orientation of the chlorophenoxy and hydroxyl groups would further complicate the conformational landscape. However, without specific computational studies, the preferred conformations and the energy barriers between them remain undetermined.

Structure-Reactivity Relationship Studies via Computational Modeling

No computational studies focusing on the structure-reactivity relationships of this compound are available. Such studies, often employing Quantitative Structure-Activity Relationship (QSAR) models, would correlate computed molecular descriptors with observed reactivity or biological activity. This would require a dataset of related compounds and their activities, which does not appear to exist for this specific molecule.

Application of 3r,4r 4 4 Chlorophenoxy Oxolan 3 Ol As a Chiral Building Block in Synthetic Chemistry

Precursor in the Stereoselective Synthesis of Complex Polycyclic Ethers

Polycyclic ethers, a class of natural products often of marine origin, are renowned for their complex, ladder-like structures and potent biological activities. nih.gov The stereocontrolled synthesis of these molecules represents a formidable challenge in organic chemistry, where the use of chiral building blocks is indispensable. nih.gov While direct literature explicitly detailing the use of (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol in the total synthesis of a specific complex polycyclic ether is not prevalent, its structural motifs are highly relevant to the strategies employed for constructing these intricate architectures.

The tetrahydrofuran (B95107) core of this compound is a common feature in many polycyclic ether natural products. Synthetic strategies towards these targets often involve the iterative coupling of smaller, stereochemically defined cyclic ether fragments. illinois.edu The defined trans-stereochemistry of the substituents on the oxolane ring of this building block is particularly valuable. This pre-defined stereochemistry can be used to control the formation of new stereocenters during ring-forming or coupling reactions, a critical aspect in the assembly of the contiguous fused ether rings found in molecules like the brevetoxins. illinois.edu

Research Findings:

Iterative Strategies: Synthetic approaches to polycyclic ethers often rely on iterative strategies, where a sequence of reactions is repeated to add new rings to a growing molecular chain. illinois.edu A building block like this compound is well-suited for such strategies. The hydroxyl group can be used as a nucleophile in ring-opening reactions of epoxides or in etherification reactions, while the chlorophenoxy group could potentially be modified or replaced in later stages of a synthesis.

Stereochemical Control: The synthesis of diastereomerically pure model compounds is crucial for the structural elucidation of complex natural products. nih.gov Chiral building blocks with defined stereochemistry are essential for creating these reference compounds, allowing for the accurate assignment of relative and absolute configurations in the natural product.

Intermediate for the Development of Chiral Scaffolds with Defined Stereocenters

The development of novel chiral scaffolds is a vibrant area of research, as these structures can serve as templates for the creation of libraries of compounds for drug discovery and other applications. The rigid conformation and defined stereochemistry of this compound make it an excellent starting point for the synthesis of more elaborate chiral scaffolds.

The trans-1,2-amino alcohol moiety is a privileged structural motif in many biologically active molecules and chiral ligands. While the title compound is a 1,2-diol derivative, the hydroxyl group can be converted to an amino group through standard synthetic transformations, such as a Mitsunobu reaction with a nitrogen nucleophile followed by reduction. This would provide access to chiral amino alcohols with the (3R,4R) configuration. For instance, the related compound (3R,4R)-4-aminooxolan-3-ol is a known chiral building block. nih.govachemblock.com

Research Findings:

Access to Diverse Functionality: The hydroxyl group can be oxidized to a ketone, which can then undergo a variety of stereoselective additions to introduce new substituents and stereocenters. The ether linkage to the chlorophenoxy group is generally stable but can be cleaved under specific conditions to reveal another hydroxyl group for further functionalization.

Foundation for Ligand Synthesis: Chiral diols and amino alcohols are frequently incorporated into the structures of chiral ligands for asymmetric catalysis. The defined spatial relationship between the functional groups in this compound could be exploited to create new ligands with unique stereochemical environments for metal coordination.

Utility in the Construction of Structurally Diverse Organic Molecules

The utility of a chiral building block is directly related to its ability to be incorporated into a wide range of molecular architectures. The combination of functional groups in this compound provides multiple avenues for its integration into diverse organic molecules.

The synthesis of various bioactive molecules often relies on key intermediates that can be elaborated in multiple directions. For example, the related chiral building block (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol has been used in the synthesis of nucleoside analogs and other bioactive compounds. researchgate.net This highlights the general principle of using stereodefined five-membered heterocyclic systems as foundational elements in synthetic campaigns.

Research Findings:

Asymmetric Reactions: The chiral hydroxyl group can direct the stereochemical outcome of reactions on adjacent atoms. For example, epoxidation of an allylic alcohol derived from this building block would be expected to proceed with high diastereoselectivity.

Coupling Reactions: The 4-chlorophenyl group can participate in various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions, allowing for the attachment of a wide array of substituents to the aromatic ring. This enables the synthesis of a library of analogs with diverse electronic and steric properties.

Role in Probing Fundamental Chemical Processes and Interactions

Beyond its role as a synthetic precursor, the well-defined structure of this compound makes it a useful tool for studying fundamental chemical processes and molecular interactions. The fixed spatial arrangement of its functional groups can be used to probe the geometric requirements of enzyme active sites or receptor binding pockets.

The study of non-covalent interactions is crucial for understanding molecular recognition and catalysis. The interplay between the hydroxyl group, the ether oxygen, and the electron-deficient chlorophenyl ring in this molecule can provide insights into the nature of hydrogen bonding, dipole-dipole interactions, and π-stacking.

Potential Research Applications:

Enzyme Inhibition Studies: By incorporating this building block into larger molecules, it can be used to probe the topology of enzyme active sites. The stereochemistry and functionality of the oxolane ring can provide specific interactions that contribute to binding affinity and selectivity.

Conformational Analysis: The rigid tetrahydrofuran ring restricts the conformational freedom of the molecule. This makes it an excellent model system for studying the influence of substituent effects on molecular conformation and for correlating conformational preferences with spectroscopic data.

Reaction Mechanism Studies: The stereochemically defined nature of the molecule allows for the unambiguous analysis of the stereochemical course of reactions. For example, studying the outcome of nucleophilic substitution at C3 or C4 can provide clear evidence for inversion or retention of configuration, thereby elucidating reaction mechanisms.

Advanced Analytical Methodologies for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the confident assignment of a molecular formula.

For (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol, with a nominal mass of 214 g/mol , the theoretical monoisotopic mass can be calculated with high precision. This calculated mass serves as a benchmark for comparison with the experimentally determined value obtained from the HRMS instrument. The molecular formula, C₁₀H₁₁ClO₃, can be confirmed by matching the observed mass to the theoretical mass, taking into account the isotopic distribution, particularly of chlorine (³⁵Cl and ³⁷Cl).

Table 1: Theoretical Isotopic Mass Data for C₁₀H₁₁ClO₃

| Isotope | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| ³⁵Cl | C₁₀H₁₁³⁵ClO₃ | 214.0400 |

| ³⁷Cl | C₁₀H₁₁³⁷ClO₃ | 216.0370 |

This data is theoretical and serves as a reference for experimental verification.

Furthermore, the fragmentation patterns observed in the mass spectrum provide valuable structural information. Key fragment ions would be expected from the cleavage of the ether linkage and the loss of the chlorophenoxy group, further corroborating the proposed structure.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides information on the connectivity, chemical environment, and stereochemistry of the atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals for each unique proton. The aromatic protons of the 4-chlorophenoxy group are expected to appear as two doublets in the downfield region (typically δ 6.8-7.3 ppm) due to their distinct chemical environments. The protons on the oxolane ring would appear in the more upfield region, with their specific chemical shifts and coupling constants providing crucial information about their relative positions and stereochemistry. The hydroxyl proton would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the aromatic ring and the oxolane ring would be indicative of their electronic environments. For instance, the carbon atom attached to the chlorine would have a characteristic chemical shift, as would the carbons bonded to the oxygen atoms in the ether and alcohol functional groups.

2D NMR Experiments: To definitively assign all proton and carbon signals and to confirm the stereochemistry, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the oxolane ring. An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. For the (3R,4R) stereochemistry, specific through-space correlations might be observed in a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, which can help to confirm the relative orientation of the substituents on the oxolane ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.3 (multiplets) | 116 - 130 |

| Aromatic C-Cl | - | 125 - 130 |

| Aromatic C-O | - | 155 - 160 |

| Oxolane CH-OH | ~4.5 (multiplet) | 70 - 75 |

| Oxolane CH-OAr | ~4.8 (multiplet) | 80 - 85 |

| Oxolane CH₂ | 3.8 - 4.2 (multiplets) | 70 - 75 |

| OH | Variable (broad singlet) | - |

Note: These are predicted values and may vary based on solvent and experimental conditions. The multiplicity of the signals would be determined by the coupling with neighboring protons.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-O stretching vibrations of the ether and alcohol groups would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C=C stretching vibrations would be observed around 1600 cm⁻¹, and the C-Cl stretching vibration would be found at lower wavenumbers, generally in the 1095-1080 cm⁻¹ range for aryl chlorides.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and the C-Cl bond would likely give rise to strong signals in the Raman spectrum.

Table 3: Expected Infrared Absorption Bands for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Ether (C-O-C) | C-O Stretch | 1050 - 1150 |

| Alcohol (C-OH) | C-O Stretch | 1000 - 1260 |

| Aromatic Ring | C=C Stretch | ~1600, ~1500 |

| Aryl Halide | C-Cl Stretch | 1080 - 1095 |

Elemental Analysis (EA) for Compound Purity and Composition

Elemental Analysis (EA) is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a sample. For halogen-containing compounds, the percentage of the halogen can also be determined. This technique is crucial for verifying the empirical formula of a newly synthesized compound and for assessing its purity.

For this compound (C₁₀H₁₁ClO₃), the theoretical elemental composition can be calculated based on its molecular weight. The experimental values obtained from EA should closely match these theoretical percentages to confirm the elemental composition and high purity of the sample.

Table 4: Theoretical Elemental Composition of C₁₀H₁₁ClO₃

| Element | Symbol | Atomic Weight | Percentage (%) |

| Carbon | C | 12.01 | 55.96 |

| Hydrogen | H | 1.01 | 5.17 |

| Chlorine | Cl | 35.45 | 16.52 |

| Oxygen | O | 16.00 | 22.36 |

This table presents the calculated theoretical percentages based on the molecular formula.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. For a crystalline solid, DSC can be used to determine its melting point and enthalpy of fusion. A sharp melting endotherm would be expected for a pure crystalline sample of this compound.

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Pathways

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the use of renewable resources and the development of atom-economical and environmentally benign processes. For a molecule like (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol, this translates into exploring biosynthetic routes and leveraging renewable starting materials.

A promising avenue lies in the utilization of abundant biomass, such as pentoses derived from agricultural waste, as a starting point for chiral tetrahydrofuran (B95107) synthesis. nih.gov For instance, L-arabinose, a waste product from the sugar beet industry, can be selectively dehydrated to form chiral tetrahydrofuran structures on a multi-gram scale without the need for protecting groups. nih.gov This approach, if adapted, could provide a sustainable alternative to traditional petrochemical-based syntheses.

Another key area of development is the use of biocatalysis. Chemoenzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical reactions, are particularly attractive. Lipases, for example, are widely used for the kinetic resolution of racemic alcohols and their derivatives, offering a green and highly enantioselective route to chiral intermediates. nih.govmdpi.commdpi.com The kinetic resolution of racemic alcohols using lipases can yield enantiomerically pure products with high efficiency. mdpi.com

| Starting Material | Approach | Key Features | Potential Application to Target Compound |

| L-Arabinose | Hydrazone-based selective dehydration | Utilizes renewable biomass, multi-gram scale, no protecting groups. nih.gov | A sustainable route to the chiral tetrahydrofuran core. |

| Racemic diols/epoxides | Lipase-catalyzed kinetic resolution | High enantioselectivity, mild reaction conditions, reusable catalysts. nih.govmdpi.com | Enantioselective synthesis of the target or its precursors. |

| 1,2-Diols | Visible-light-mediated deoxygenation | Utilizes readily available starting materials and photocatalysis. nih.gov | A novel radical-based approach to the tetrahydrofuran ring. |

Exploration of Novel Catalytic Systems for Its Transformation

The development of novel catalytic systems is crucial for expanding the synthetic utility of this compound. Research in this area is likely to focus on achieving highly selective transformations of the hydroxyl groups and the tetrahydrofuran ring itself.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and its application to the synthesis of substituted tetrahydrofurans is a growing field. researchgate.net Chiral phosphoric acids and secondary amines have been shown to catalyze various transformations, including cycloadditions and Michael additions, to produce highly substituted tetrahydrofurans with excellent stereocontrol. researchgate.netmdpi.comnih.govbeilstein-journals.org

Metal catalysis continues to offer a broad range of possibilities. Palladium-catalyzed reactions, for instance, have been developed for the stereoselective synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides. organic-chemistry.orgacs.orgnih.gov These methods can create both a C-C and a C-O bond in a single step with high diastereoselectivity. acs.org Nickel-catalyzed reactions are also gaining prominence, particularly for C(sp³)–H functionalization of ethers, which could allow for direct modification of the tetrahydrofuran ring. organic-chemistry.org Furthermore, rhodium-catalyzed C-H activation presents another avenue for the direct functionalization of the tetrahydrofuran core. acs.org

| Catalyst Type | Reaction | Key Advantages | Relevance to Target Compound |

| Organocatalysts (e.g., chiral phosphoric acids) | Asymmetric cycloadditions, Michael additions | Metal-free, high enantioselectivity, mild conditions. researchgate.netmdpi.com | Synthesis of analogues with diverse substitution patterns. |

| Palladium Catalysts | Cyclization of γ-hydroxy alkenes | Forms C-C and C-O bonds simultaneously, high diastereoselectivity. acs.org | Efficient construction of the substituted tetrahydrofuran core. |

| Nickel Catalysts | C(sp³)–H arylation of ethers | Direct functionalization of the ether ring. organic-chemistry.org | Post-synthetic modification of the tetrahydrofuran scaffold. |

| Rhodium Catalysts | C-H activation/insertion | Direct introduction of functional groups into C-H bonds. acs.orgnih.gov | Novel strategies for derivatization. |

Expansion of Its Role as a Chiral Scaffold in Diverse Synthetic Targets

The this compound scaffold is a prime candidate for elaboration into a wide array of more complex and potentially biologically active molecules. The importance of chiral building blocks in drug discovery is well-established, as the stereochemistry of a molecule is often critical for its biological activity. nih.gov

The tetrahydrofuran motif is a privileged structure found in numerous natural products and pharmaceuticals, exhibiting a broad range of biological activities including antitumor, antimicrobial, and anti-inflammatory properties. nih.gov Specifically, the bis-THF ligand has been shown to be an important component in HIV protease inhibitors. nih.gov The defined stereochemistry of the hydroxyl and aryloxy groups in the target compound provides a rigid framework that can be used to control the spatial orientation of further appended functionalities.

Future research will likely focus on using this scaffold to synthesize analogues of known drugs or to create entirely new classes of compounds for biological screening. The hydroxyl groups can serve as handles for the introduction of other functional groups through esterification, etherification, or conversion to leaving groups for nucleophilic substitution. The aromatic ring also provides a site for further modification, for example, through cross-coupling reactions.

In-depth Mechanistic Studies of Its Reactivity

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for the rational design of improved synthetic methods. Future research will likely employ a combination of experimental and computational techniques to elucidate these mechanisms.

Computational studies , such as density functional theory (DFT) calculations, can provide valuable insights into the transition state geometries and activation energies of key reaction steps. acs.orgnih.govutq.edu.iq This information can help to explain observed stereoselectivities and to predict the outcome of new reactions. For example, computational studies can be used to model the interaction of the substrate with a chiral catalyst, providing a basis for the design of more selective catalysts.

Experimental mechanistic studies could involve kinetic analysis, isotopic labeling experiments, and the characterization of reaction intermediates. For instance, in lipase-catalyzed kinetic resolutions, a detailed understanding of the enzyme-substrate interactions is crucial for optimizing the reaction conditions and for engineering more efficient enzymes. mdpi.comresearchgate.net Similarly, for metal-catalyzed reactions, understanding the elementary steps of the catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination, is key to controlling the reaction outcome. nih.gov

Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of the synthesis of this compound and its derivatives with automated synthesis and flow chemistry platforms represents a significant step towards accelerating drug discovery and process development. researchgate.netresearchgate.netdurham.ac.uknih.gov

Flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for continuous production. durham.ac.uknih.gov The synthesis of heterocyclic compounds, including tetrahydrofurans, has been successfully demonstrated in flow reactors. researchgate.net This approach allows for precise control over reaction parameters, leading to higher yields and purities. researchgate.net

Automated synthesis platforms can be used to rapidly generate libraries of analogues of the target compound for high-throughput screening. researchgate.net By combining automated synthesis with computational design and biological evaluation, it is possible to accelerate the discovery of new drug candidates. High-throughput screening techniques can also be applied to the discovery of new catalysts for the synthesis and transformation of the target compound.

| Technology | Key Advantages | Future Application for the Target Compound |

| Flow Chemistry | Improved safety, scalability, and process control. durham.ac.uknih.gov | Development of a continuous and efficient manufacturing process. |

| Automated Synthesis | Rapid generation of compound libraries. researchgate.net | High-throughput synthesis of analogues for drug discovery. |

| High-Throughput Screening | Accelerated discovery of new catalysts and reaction conditions. | Optimization of synthetic routes and discovery of novel transformations. |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for producing (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol, and how do reaction conditions influence stereochemical purity?

- Methodological Answer : The compound’s stereochemistry requires enantioselective synthesis, often involving chiral catalysts (e.g., Sharpless epoxidation analogs) or enzymatic resolution. Reaction temperature and solvent polarity significantly impact diastereomeric excess. For example, low temperatures (−20°C) in aprotic solvents (THF) can suppress racemization during ring closure . Characterization via chiral HPLC or polarimetry is critical to confirm stereochemical integrity.

Q. Which spectroscopic techniques are most reliable for verifying the structure and stereochemistry of this compound?

- Methodological Answer :

- NMR : H-NMR coupling constants (e.g., ) and NOE correlations distinguish axial vs. equatorial substituents in the oxolane ring.

- XRD : Single-crystal X-ray diffraction provides definitive proof of absolute configuration, particularly for resolving R/S assignments in the oxolan-3-ol moiety .

- CD Spectroscopy : Circular dichroism can correlate experimental spectra with computational models (e.g., TD-DFT) to validate stereochemistry .

Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) show degradation via hydrolysis of the chlorophenoxy group under acidic conditions (pH < 4). Lyophilization or storage in inert atmospheres (argon) at −80°C minimizes decomposition. LC-MS monitoring of degradation products (e.g., 4-chlorophenol) is recommended for long-term stability assessment .

Advanced Research Questions

Q. What computational approaches (e.g., DFT, molecular docking) predict the biological activity of this compound, and how do they align with experimental assays?

- Methodological Answer :

- DFT Calculations : Optimize the compound’s conformation to identify reactive sites (e.g., hydroxyl group hydrogen bonding). Compare with analogs to assess electronic effects of the 4-chlorophenoxy substituent .

- Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., kinases or oxidoreductases). Validate predictions with in vitro inhibition assays (IC) and SAR studies .

Q. How can enantioselective synthesis be optimized to enhance yield and reduce byproducts in large-scale production?

- Methodological Answer :

- Catalyst Screening : Test chiral phosphine ligands (e.g., BINAP) in asymmetric hydrogenation of ketone intermediates.

- Flow Chemistry : Continuous-flow systems improve heat/mass transfer, reducing epimerization during cyclization.

- DoE Optimization : Use a Design of Experiments (DoE) approach to balance variables (catalyst loading, pressure, residence time) for >90% enantiomeric excess .

Q. What metabolic pathways dominate in mammalian systems, and how do they affect pharmacokinetic properties?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) to identify phase I metabolites (e.g., hydroxylation at C3) via UPLC-QTOF-MS.

- CYP450 Inhibition : Assess interactions with CYP3A4/2D6 using fluorogenic substrates. Correlate with in vivo clearance rates from rodent studies .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity data for this compound across studies?

- Methodological Answer :

- Source Validation : Cross-check purity (>95% via HPLC) and stereochemical data (optical rotation) from original studies. Contaminated or racemic samples may falsely report activity .

- Assay Variability : Replicate experiments under standardized conditions (e.g., cell line passage number, serum-free media). Use positive controls (e.g., reference inhibitors) to normalize results .

Experimental Design Considerations

Q. What are critical controls for ensuring reproducibility in toxicity studies of this compound?

- Methodological Answer :

- Vehicle Controls : Test DMSO/saline effects on cell viability (MTT assay).

- Metabolic Competence : Include S9 liver fractions in Ames tests to detect pro-mutagenic metabolites.

- Blinding : Use double-blinded protocols in in vivo studies to minimize observer bias .

Retrosynthesis Analysis